2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone
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Overview
Description
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone is a chemical compound with the molecular formula C15H12ClNO2 It is a derivative of chromeno[2,3-b]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone typically involves the reaction of 5H-chromeno[2,3-b]pyridine with a chlorinating agent and a propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Similar in structure but lacks the chlorine atom.
7-(2-chloropropanoyl)-5H-benzopyrano[2,3-b]pyridine: Another derivative with a similar core structure.
Uniqueness
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3 |
InChI Key |
JGBGIEPSSRGFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Cl |
Origin of Product |
United States |
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